2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile
Descripción
This compound is a pyridine derivative featuring a piperidine ring substituted with a [(5-bromopyrimidin-2-yl)oxy]methyl group at the 3-position and a 4,6-dimethylpyridine-3-carbonitrile moiety. Although direct pharmacological data for this compound are scarce in the provided evidence, its structural motifs align with compounds studied for CNS activity, enzyme inhibition, and anticancer applications .
Propiedades
IUPAC Name |
2-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN5O/c1-12-6-13(2)23-17(16(12)7-20)24-5-3-4-14(10-24)11-25-18-21-8-15(19)9-22-18/h6,8-9,14H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORYJJZMOZTWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCCC(C2)COC3=NC=C(C=N3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features several significant structural elements:
- Bromopyrimidine moiety : Imparts unique reactivity and potential biological interactions.
- Piperidine ring : Enhances binding affinity to biological targets.
- Dimethylpyridine : Contributes to the overall lipophilicity and pharmacokinetic properties.
- Carbonitrile group : May play a role in biological activity through its electron-withdrawing properties.
Mechanisms of Biological Activity
The biological activity of the compound can be attributed to its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The bromopyrimidine moiety can bind to nucleophilic sites on enzymes, potentially inhibiting their activity. This is particularly relevant in the context of drug development for diseases involving enzyme dysregulation.
- Receptor Modulation : The piperidine component may enhance the compound's ability to modulate receptor activity, affecting signal transduction pathways.
Research Findings
Several studies have investigated the biological activities of this compound, highlighting its potential in various therapeutic areas:
Anticancer Activity
Research indicates that the compound exhibits promising anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting potential as a therapeutic agent against malignancies. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary results show effectiveness against a range of bacterial strains, indicating potential applications in treating infections.
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Study : A recent study demonstrated that treatment with the compound led to a significant reduction in tumor size in xenograft models. The study reported a decrease in Ki67 expression, indicating reduced cell proliferation (Reference: ).
- Antimicrobial Evaluation : In vitro tests showed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics (Reference: ).
Comparison with Similar Compounds
When compared to structurally related compounds, such as:
- 4-(3-{[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl)-6-methylpyrimidine
The unique combination of functional groups in 2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile enhances its biological activity profile, making it a valuable candidate for further research and development.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound shares structural homology with pyridine, pyrimidine, and fused heterocyclic systems. Below is a comparative analysis based on substituents, physicochemical properties, and reported bioactivity:
Critical Structural Differences
Heterocyclic Core: The target compound uses a pyridine-piperidine scaffold, whereas NA-2 () employs a naphthyridine-piperazine system, which may enhance blood-brain barrier penetration due to reduced polarity .
Substituent Effects :
- The 5-bromopyrimidin-2-yl group in the target compound differs from NA-2 ’s naphthyridine core, suggesting divergent kinase vs. serotonin receptor targets .
- The tert-butyldimethylsilyl group in the pyrrolidine analogue () enhances lipophilicity but reduces metabolic stability compared to the target’s unprotected oxymethyl group .
Functional Groups :
- The carbonitrile group is conserved across all analogues, indicating a role in hydrogen bonding or dipole interactions.
- The 4,6-dimethyl substitution on the pyridine ring in the target compound may sterically hinder enzymatic degradation relative to unsubstituted analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
